N-(2,1,3-benzothiadiazol-4-ylmethyl)-1-bromomethanesulfonamide
Description
N-(2,1,3-benzothiadiazol-4-ylmethyl)-1-bromomethanesulfonamide is a chemical compound that features a benzothiadiazole moiety linked to a bromomethanesulfonamide group
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-ylmethyl)-1-bromomethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O2S2/c9-5-16(13,14)10-4-6-2-1-3-7-8(6)12-15-11-7/h1-3,10H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXVTQYDEGCSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)CNS(=O)(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-ylmethyl)-1-bromomethanesulfonamide typically involves the reaction of 2,1,3-benzothiadiazole with bromomethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
- Dissolve 2,1,3-benzothiadiazole in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add bromomethanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-ylmethyl)-1-bromomethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromomethanesulfonamide group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products
Nucleophilic substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Products include sulfonic acids.
Reduction: Products include primary amines.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-ylmethyl)-1-bromomethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiadiazole moiety, which exhibits strong fluorescence properties.
Medicine: Explored for its potential as an antimicrobial agent and in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylmethyl)-1-bromomethanesulfonamide depends on its specific application. In biological systems, the compound may interact with cellular components through its sulfonamide and benzothiadiazole groups. The sulfonamide group can form hydrogen bonds with proteins, while the benzothiadiazole moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-ylmethyl)thiane-3-carboxamide
- N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(2,1,3-benzothiadiazol-4-ylmethyl)-1-bromomethanesulfonamide is unique due to the presence of both a bromomethanesulfonamide group and a benzothiadiazole moiety. This combination imparts distinct chemical reactivity and fluorescence properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
